

# Molecular weight of 1,1-Dimethyl-4-nitrocyclohexane

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## Compound of Interest

Compound Name: 1,1-Dimethyl-4-nitrocyclohexane

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## Technical Guide: 1,1-Dimethyl-4-nitrocyclohexane

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This document provides a comprehensive technical overview of **1,1-Dimethyl-4-nitrocyclohexane**, a substituted nitroalkane of interest in organic synthesis and conformational analysis. This guide covers its fundamental physicochemical properties, a representative synthetic protocol, and expected analytical characterization data. The information is intended to support researchers in the synthesis, identification, and application of this and related compounds.

### Core Compound Properties

**1,1-Dimethyl-4-nitrocyclohexane** is a saturated carbocyclic compound featuring a cyclohexane ring substituted with two methyl groups at the C1 position and a nitro group at the C4 position. The presence of the gem-dimethyl group provides a fixed reference for studying the conformational behavior of the C4 substituent.

### Physicochemical Data

The following table summarizes the key molecular and predicted physical properties of **1,1-Dimethyl-4-nitrocyclohexane**. Experimental data for this specific compound is not readily available in published literature; therefore, some values are based on calculations or are analogous to similar structures.

Property	Value	Source/Method
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub>	Calculation
Molecular Weight	157.21 g/mol	Calculation[1]
CAS Number	2172032-17-4	Database Entry[1]
IUPAC Name	1,1-Dimethyl-4-nitrocyclohexane	Nomenclature
Predicted Boiling Point	79-81 °C (at 7 Torr)	Analogous Compound
Predicted Density	1.00 ± 0.1 g/cm <sup>3</sup>	Analogous Compound

\*Data for the isomer 1,4-dimethyl-1-nitro-cyclohexane is used as an estimate in the absence of specific experimental data.

## Synthesis and Characterization

Nitrocyclohexane derivatives are valuable intermediates in organic synthesis. The primary route to **1,1-Dimethyl-4-nitrocyclohexane** is the electrophilic nitration of its parent hydrocarbon, 1,1-dimethylcyclohexane.

## Representative Experimental Protocol: Electrophilic Nitration

The following protocol is a representative method based on established procedures for the nitration of unactivated cycloalkanes.

Materials:

- 1,1-Dimethylcyclohexane

- Concentrated Nitric Acid (70%)
- Concentrated Sulfuric Acid (98%)
- Ice
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ), saturated solution
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Diethyl Ether or Dichloromethane
- Ethanol/Water mixture for recrystallization

Procedure:

- **Preparation of Nitrating Mixture:** In a flask submerged in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C.
- **Reaction:** To the cold nitrating mixture, add 10 g of 1,1-dimethylcyclohexane dropwise over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
- **Stirring:** After the addition is complete, continue to stir the mixture in the ice bath for one hour, followed by stirring at room temperature for an additional two hours.
- **Quenching:** Pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.
- **Washing:** Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by fractional distillation under reduced pressure or by recrystallization from an ethanol/water mixture to yield the final product.

## Expected Spectroscopic Data

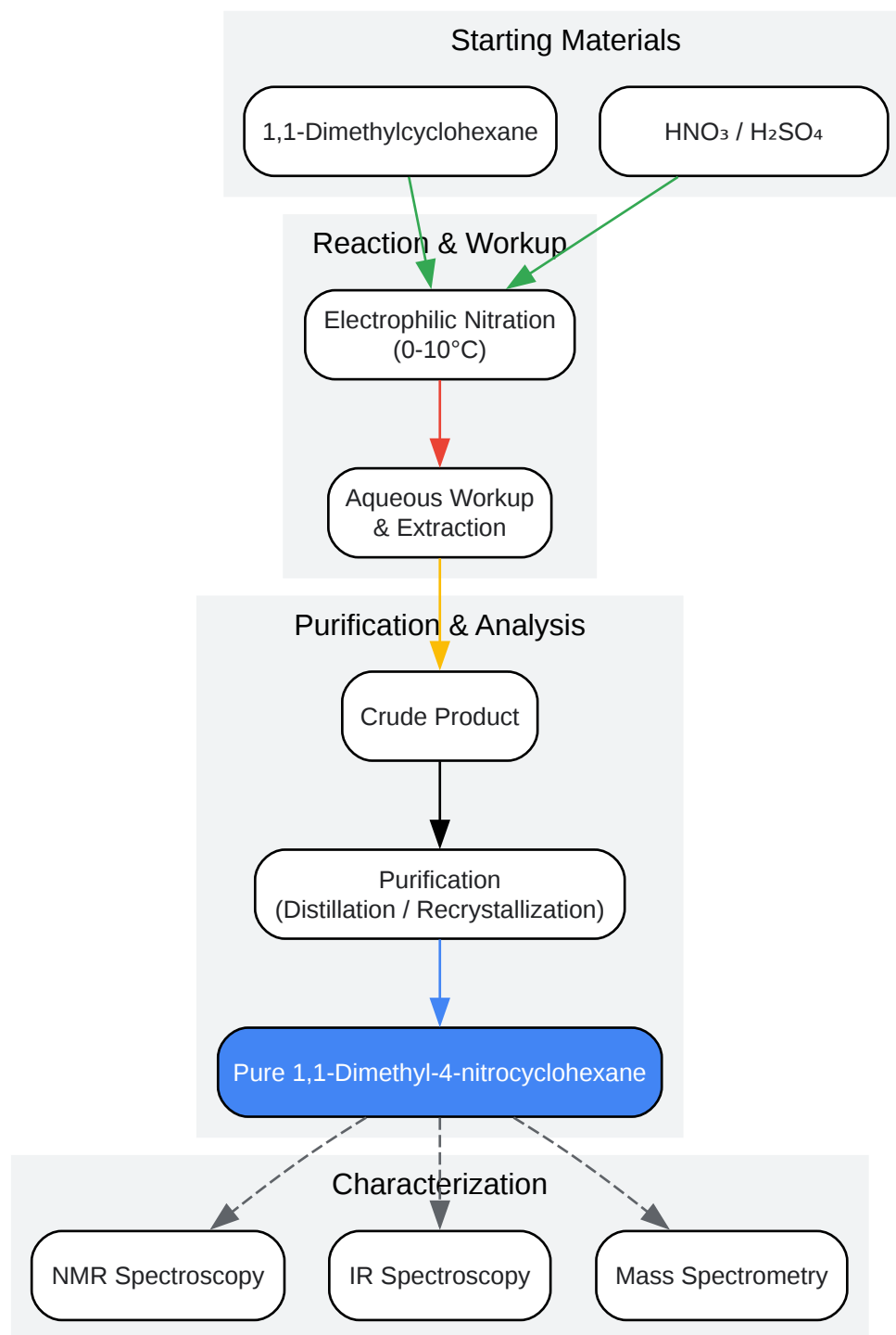
The structural confirmation of **1,1-Dimethyl-4-nitrocyclohexane** would rely on standard spectroscopic techniques. The following table outlines the expected data based on the compound's structure and known values for similar functional groups.

Technique	Expected Observations
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	- Singlet (6H): $\delta \approx 0.9$ -1.2 ppm, corresponding to the two equivalent methyl groups at C1. - Multiplet (1H): $\delta \approx 4.3$ -4.5 ppm, for the proton on the carbon bearing the nitro group (C4-H). - Multiplets (8H): $\delta \approx 1.3$ -2.2 ppm, for the remaining cyclohexane ring protons.
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	- Quaternary Carbon (C1): $\delta \approx 30$ -35 ppm. - Methyl Carbons (-CH <sub>3</sub> ): $\delta \approx 25$ -30 ppm. - Nitro-substituted Carbon (C4): $\delta \approx 80$ -85 ppm. - Other Ring Carbons (C2, C3, C5, C6): $\delta \approx 20$ -40 ppm.
IR Spectroscopy (KBr)	- C-H stretching (alkane): $\sim 2850$ -2960 cm <sup>-1</sup> . - Asymmetric NO <sub>2</sub> stretch: $\sim 1540$ -1560 cm <sup>-1</sup> (strong). - Symmetric NO <sub>2</sub> stretch: $\sim 1370$ -1390 cm <sup>-1</sup> (strong).
Mass Spectrometry (EI)	- Molecular Ion [M] <sup>+</sup> : m/z = 157. - Key Fragments: [M - NO <sub>2</sub> ] <sup>+</sup> (m/z = 111), [M - CH <sub>3</sub> ] <sup>+</sup> (m/z = 142).

## Logical Workflows and Pathways

While this specific molecule is not implicated in known biological signaling pathways, its synthesis and subsequent use as a chemical intermediate follow a logical workflow. For instance, the nitro group can be reduced to an amine, opening pathways to various derivatives.

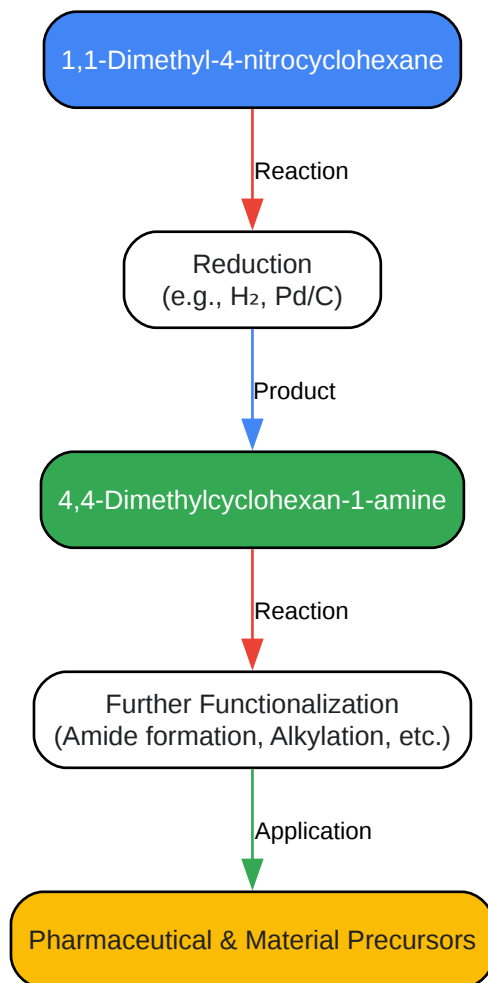
## Diagram 1: Synthesis and Characterization Workflow



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Caption: Workflow for the synthesis and analysis of **1,1-Dimethyl-4-nitrocyclohexane**.

## Diagram 2: Potential Synthetic Utility



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## References

- 1. 1,1-Dimethyl-4-nitrocyclohexane | 2172032-17-4 | Benchchem [benchchem.com]
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